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Compound of Interest

Compound Name: 2-(2-Chloroethyl)pyridine

Cat. No.: B091823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-
chloroethyl)pyridine, a heterocyclic compound of interest in synthetic and medicinal

chemistry. This document details available mass spectrometry data and presents predicted

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data due to the limited

availability of experimental spectra in the public domain. Furthermore, it outlines generalized

experimental protocols for the acquisition of such data, providing a framework for the analysis

of this and similar molecules.

Spectroscopic Data Analysis
The structural elucidation of 2-(2-chloroethyl)pyridine is accomplished through the synergistic

application of mass spectrometry, NMR, and IR spectroscopy. While experimental mass

spectral data is available, the NMR and IR data presented herein are predicted based on

computational methods and serve as a reference for experimental verification.

Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and

fragmentation pattern of a compound. For 2-(2-chloroethyl)pyridine, the electron ionization

mass spectrum reveals the molecular ion peak and characteristic fragment ions, aiding in the

confirmation of its elemental composition and structural features.
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Table 1: Mass Spectrometry Data for 2-(2-Chloroethyl)pyridine

Feature Value

Molecular Formula C₇H₈ClN

Molecular Weight 141.60 g/mol

Ionization Mode Electron Ionization (EI)

Major Fragment Peaks (m/z) Relative Intensity

141 (M⁺) Moderate

106 High

78 Moderate

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra provide expected chemical shifts and splitting

patterns for the protons and carbons in 2-(2-chloroethyl)pyridine.

Table 2: Predicted ¹H NMR Spectroscopic Data for 2-(2-Chloroethyl)pyridine (Solvent: CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.55 Doublet 1H H-6 (Pyridine)

~7.65 Triplet of Doublets 1H H-4 (Pyridine)

~7.20 Doublet 1H H-3 (Pyridine)

~7.15 Triplet 1H H-5 (Pyridine)

~3.80 Triplet 2H -CH₂-Cl

~3.20 Triplet 2H Pyridine-CH₂-
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Table 3: Predicted ¹³C NMR Spectroscopic Data for 2-(2-Chloroethyl)pyridine (Solvent:

CDCl₃)

Chemical Shift (δ, ppm) Assignment

~159.0 C-2 (Pyridine)

~149.5 C-6 (Pyridine)

~136.5 C-4 (Pyridine)

~123.0 C-3 (Pyridine)

~121.5 C-5 (Pyridine)

~42.0 -CH₂-Cl

~38.0 Pyridine-CH₂-

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The predicted IR spectrum of 2-(2-chloroethyl)pyridine
indicates key stretching and bending vibrations.

Table 4: Predicted IR Spectroscopic Data for 2-(2-Chloroethyl)pyridine

Wavenumber (cm⁻¹) Vibrational Mode

~3050 C-H stretch (aromatic)

~2950 C-H stretch (aliphatic)

~1600, ~1570, ~1470, ~1430 C=C and C=N stretching (pyridine ring)

~780 C-H out-of-plane bending (aromatic)

~650 C-Cl stretch

Experimental Protocols
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The following sections detail generalized protocols for acquiring the spectroscopic data

presented above. These methods are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-chloroethyl)pyridine in a

deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm

NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

achieve a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a single-pulse ¹H spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a

relaxation delay of 1-2 seconds.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform to obtain the spectrum.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a

relaxation delay of 2-5 seconds.

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise

ratio.
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Process the FID with an exponential window function and Fourier transform.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure (for a liquid sample):

Sample Preparation: As 2-(2-chloroethyl)pyridine is a liquid at room temperature, the neat

liquid can be analyzed. Place one to two drops of the compound onto the surface of a salt

plate (e.g., NaCl or KBr).[1]

Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film between

the plates.[1]

Data Acquisition:

Place the "sandwich" cell into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum. The instrument records an interferogram which is then

Fourier-transformed to produce the infrared spectrum.

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Procedure (using Electron Ionization):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample

is vaporized in the ion source.[2][3]
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Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons

(typically 70 eV). This causes the ejection of an electron from the molecule, forming a

molecular ion (M⁺), which is a radical cation.[3][4]

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into

smaller, charged ions and neutral species.[4]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a

compound such as 2-(2-chloroethyl)pyridine.
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Workflow for Spectroscopic Analysis of 2-(2-Chloroethyl)pyridine
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A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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